N-(4-Aminocyclohexyl)cyclohexanecarboxamide

Description

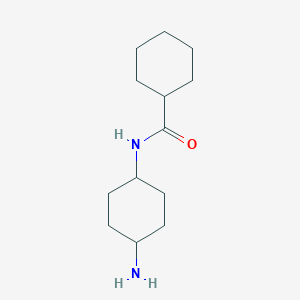

Structure

3D Structure

Properties

Molecular Formula |

C13H24N2O |

|---|---|

Molecular Weight |

224.34 g/mol |

IUPAC Name |

N-(4-aminocyclohexyl)cyclohexanecarboxamide |

InChI |

InChI=1S/C13H24N2O/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h10-12H,1-9,14H2,(H,15,16) |

InChI Key |

QKEQZFVJHTVITP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2CCC(CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Reductive Amination: : One common method to synthesize N-(4-Aminocyclohexyl)cyclohexanecarboxamide involves the reductive amination of cyclohexanone with cyclohexylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH₃CN) under mild acidic conditions to facilitate the formation of the amine.

-

Amidation Reaction: : Another route involves the amidation of cyclohexanecarboxylic acid with 4-aminocyclohexanol. This reaction can be catalyzed by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : N-(4-Aminocyclohexyl)cyclohexanecarboxamide can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives under strong oxidative conditions.

-

Reduction: : The compound can be reduced to form secondary amines or alcohols, depending on the reducing agents and conditions used.

-

Substitution: : The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry

N-(4-Aminocyclohexyl)cyclohexanecarboxamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential therapeutic benefits.

Biology

In biological research, this compound is used to study the interactions of amine-containing molecules with biological targets. It serves as a model compound for understanding the behavior of similar amines in biological systems.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further investigation in drug development.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its amine functionality allows it to act as a curing agent or cross-linker in polymerization reactions, enhancing the mechanical properties of the resulting materials.

Mechanism of Action

The mechanism by which N-(4-Aminocyclohexyl)cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. In neurological applications, it may interact with neurotransmitter receptors, influencing signal transduction pathways and altering neuronal activity.

Comparison with Similar Compounds

N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives

Examples : H₂L₁–H₂L₉ (phenyl, chlorophenyl, tolyl, methoxyphenyl, naphthyl substituents) .

- Key Differences: Thiourea vs. Amine Backbone: These derivatives contain a thiourea (-NH-CS-NH-) linkage instead of a direct amine group, enhancing metal chelation capabilities due to hard (O, N) and soft (S) donor atoms . Biological Activity: Thiourea derivatives exhibit antimicrobial, antifungal, and antitumor activities , whereas the amino group in the target compound may favor hydrogen bonding with biological targets like enzymes or receptors. Synthesis: Prepared via cyclohexanecarbonyl isothiocyanate intermediates, differing from the direct amidation likely used for the target compound .

Alkyl-Substituted Cyclohexanecarboxamides

Examples : N-(Heptan-4-yl)-, N-(Octan-2-yl)-, and N-(4-Methylpentan-2-yl)cyclohexanecarboxamide .

- Conformation: The rigid cyclohexane chair conformation in the target compound contrasts with the flexible alkyl chains, affecting steric interactions in binding pockets .

Aromatic and Sulfonamide Derivatives

Examples :

Halogenated and Heterocyclic Derivatives

Examples :

Physicochemical Properties

Biological Activity

N-(4-Aminocyclohexyl)cyclohexanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexanecarboxamide backbone with an amino group that enhances its reactivity and interaction with biological systems. The presence of the amino group allows for hydrogen bonding with various biological molecules, which can significantly influence their function and structure.

The biological activity of this compound is primarily attributed to its interactions at the molecular level:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Antitumor Activity : Research indicates that it may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic proteins .

Antitumor Activity

A study evaluated the antitumor effects of a closely related compound, IMB-1406, which shares structural similarities with this compound. The results demonstrated remarkable cytotoxicity against several cancer cell lines:

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

The study concluded that IMB-1406 exhibits superior activity compared to Sunitinib, a well-known anticancer drug, suggesting that this compound may also have potent antitumor effects .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar compounds indicated that cyclohexanecarboxamides often exhibit promising results in inhibiting bacterial proliferation. The structural features, such as the hydrophobic cyclohexane ring and functional groups, contribute to their interaction with microbial targets .

Future Directions in Research

Given the promising findings regarding the biological activity of this compound, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how modifications to its structure affect biological activity could lead to more effective derivatives.

- Mechanistic Studies : Detailed investigations into the molecular pathways influenced by this compound will provide insights into its potential therapeutic applications.

- Clinical Trials : Ultimately, transitioning from laboratory findings to clinical applications will be crucial for assessing the efficacy and safety of this compound in humans.

Q & A

Q. How are reaction byproducts minimized during large-scale synthesis?

- Process Optimization :

- Continuous Flow Systems : Reduce side reactions (e.g., over-alkylation) through precise residence time control .

- Catalyst Screening : Heterogeneous catalysts (e.g., immobilized DMAP) improve recyclability and reduce purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.